molecular formula C19H19NO B6248889 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane CAS No. 2411283-56-0

2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane

Cat. No.: B6248889
CAS No.: 2411283-56-0
M. Wt: 277.4
InChI Key:
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Description

2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and unique structural properties. The spirocyclic framework is known for its rigidity and three-dimensional shape, which can enhance the binding affinity and selectivity of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method leverages the reactivity of the isocyanate group to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of flow chemistry techniques to control reaction parameters precisely and scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can modify the spirocyclic structure or reduce functional groups.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows for a high degree of rigidity and spatial orientation, which can enhance binding to biological targets. This can result in the modulation of various biochemical pathways, depending on the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as:

  • 1-azaspiro[3.3]heptane
  • 1-oxa-2,6-diazaspiro[3.3]heptane
  • Spiro[3.3]heptane

Uniqueness

What sets 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane apart is its biphenyl carbonyl group, which adds additional rigidity and potential for π-π interactions. This can enhance its binding affinity and selectivity in biological systems, making it a valuable compound in drug design and other applications .

Properties

CAS No.

2411283-56-0

Molecular Formula

C19H19NO

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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